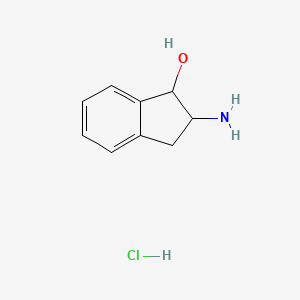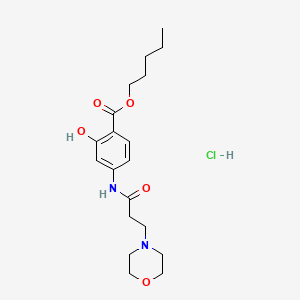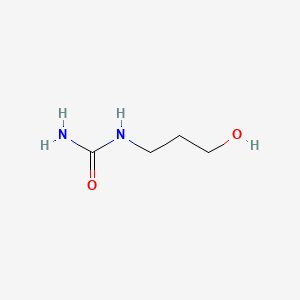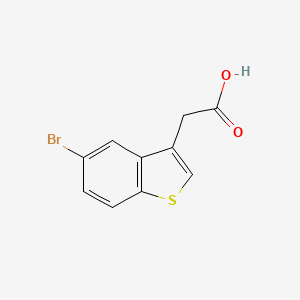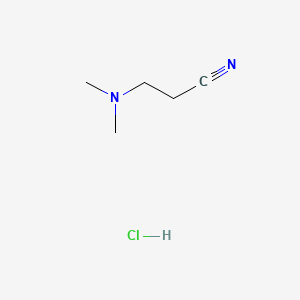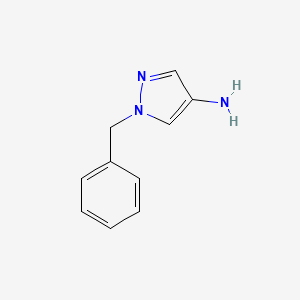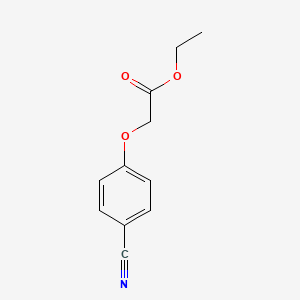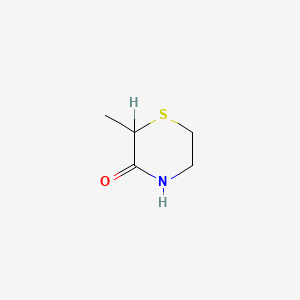
2-Methylthiomorpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related morpholine derivatives and structurally similar compounds involves various methodologies, including one-pot sequential synthesis and controllable synthesis approaches. These methods highlight the versatility and efficiency in synthesizing complex molecules with morpholine frameworks, which could be adapted for the synthesis of 2-Methylthiomorpholin-3-one. The one-pot sequential synthesis technique, in particular, showcases the ability to create structurally diverse molecules efficiently, which may include or be adapted to the synthesis of 2-Methylthiomorpholin-3-one (Kang Dong et al., 2022).
Molecular Structure Analysis
While specific studies on the molecular structure of 2-Methylthiomorpholin-3-one are not readily available, the structural analysis of similar morpholine derivatives provides insight into the potential characteristics of 2-Methylthiomorpholin-3-one. Techniques such as X-ray crystallography have been utilized to determine the crystal structures of morpholine derivatives, offering a basis for understanding the molecular geometry, bonding patterns, and overall structure of morpholine-based compounds. These analyses contribute to a deeper understanding of how substitutions on the morpholine ring, such as the methylthio group, may influence the molecular structure (N. Mawad et al., 2010).
Chemical Reactions and Properties
Morpholine derivatives participate in a variety of chemical reactions, reflecting their chemical reactivity and functional group compatibility. For instance, morpholine derivatives have been used as templates for synthesis, demonstrating their utility in constructing complex organic molecules with diverse functional groups. The reactivity of these compounds, including those with methylthio substitutions, underscores their potential in synthetic organic chemistry and the development of new materials and pharmaceuticals (Nimesh C Misra & H Ila, 2010).
Physical Properties Analysis
The physical properties of 2-Methylthiomorpholin-3-one, such as solubility, boiling and melting points, and stability, can be inferred from studies on similar compounds. Morpholine derivatives typically exhibit properties that make them suitable for use in various chemical environments, impacting their solubility in organic solvents and water, thermal stability, and reactivity. These properties are crucial for the compound's applications in chemical syntheses and its handling and storage (G. Gaudiano et al., 1993).
Wissenschaftliche Forschungsanwendungen
Molecular Recognition and Enzyme Inhibition
2-Methylthiomorpholin-3-one derivatives have been studied for their potential as enzyme inhibitors. A study by Vázquez-Valaldez et al. (2020) focused on methylthiomorpholine compounds as possible inhibitors of Angiotensin Converter Enzyme (ACE), which has implications in treating hypertension (Vázquez-Valaldez et al., 2020).
Chemical Synthesis and Reactions
2-Methylthiomorpholin-3-one derivatives have been utilized in chemical synthesis. Nguyen et al. (2015) described the synthesis of 2-aroylbenzothiazoles, including pharmacologically relevant derivatives, using a reaction involving N-methylmorpholine (Nguyen et al., 2015).
Environmental and Biodegradation Studies
Research by Wang et al. (2019) explored the electrochemical degradation of methylisothiazolinone (a compound related to 2-methylthiomorpholin-3-one), highlighting its environmental impact and degradation pathways (Wang et al., 2019).
Applications in Histochemistry
Burstone (1959) investigated the use of methylthiomorpholin-3-one derivatives in histochemical techniques for demonstrating tissue oxidase (Burstone, 1959).
Biomedical Research
Several studies have explored the use of 2-methylthiomorpholin-3-one derivatives in the context of biomedical research. For example, Janecka et al. (2006) synthesized endomorphin-2 analogs containing N-methylated amino acids to study their stability against enzymatic degradation (Janecka et al., 2006).
Eigenschaften
IUPAC Name |
2-methylthiomorpholin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-4-5(7)6-2-3-8-4/h4H,2-3H2,1H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQNETYDIXLTTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylthiomorpholin-3-one | |
CAS RN |
69226-20-6 |
Source


|
| Record name | 3-Thiomorpholinone, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thiomorpholinone, 2-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

